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Compound of Interest

Compound Name: N3-1,4-trans-CHC-OH

Cat. No.: B3043419 Get Quote

A comprehensive analysis of the spectroscopic data for trans-4-azidocyclohexanecarboxylic

acid is presented in this technical guide. Due to the limited availability of published

experimental data for this specific compound, this guide outlines the expected spectroscopic

characteristics based on the analysis of structurally similar molecules. The information provided

is intended to serve as a reference for researchers, scientists, and professionals in drug

development.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) data for trans-4-azidocyclohexanecarboxylic

acid. These predictions are derived from the known spectral properties of related compounds

containing cyclohexyl, azide, and carboxylic acid functional groups.

¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H COOH

~3.2 - 3.4 Multiplet 1H H-4 (CH-N₃)

~2.2 - 2.4 Multiplet 1H H-1 (CH-COOH)

~2.0 - 2.2 Multiplet 4H
H-2, H-6 (axial &

equatorial)

~1.4 - 1.6 Multiplet 4H
H-3, H-5 (axial &

equatorial)

¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~175 - 180 C=O (Carboxylic Acid)

~60 - 65 C-4 (C-N₃)

~40 - 45 C-1 (C-COOH)

~30 - 35 C-2, C-6

~25 - 30 C-3, C-5

IR Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~2500 - 3300 Strong, Broad O-H stretch (Carboxylic Acid)

~2100 Strong, Sharp N₃ stretch (Azide)

~1700 Strong C=O stretch (Carboxylic Acid)

~1200 - 1300 Medium C-O stretch (Carboxylic Acid)

~2850 - 2950 Medium C-H stretch (Cyclohexane)

Mass Spectrometry Data (Predicted)
m/z Interpretation

~171 [M]⁺ (Molecular Ion)

~143 [M - N₂]⁺

~126 [M - COOH]⁺

~98 [M - COOH - N₂]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data.

Actual parameters may need to be optimized based on the specific instrument and sample.

NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of trans-4-azidocyclohexanecarboxylic

acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key

parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (~220 ppm) is necessary. A larger number of scans and a
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longer relaxation delay may be required due to the lower natural abundance of ¹³C and the

quaternary nature of the carbonyl carbon.

IR Spectroscopy:

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by

dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a

background scan prior to the sample scan.

Mass Spectrometry:

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on

the ionization method and the desired information.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship of the spectroscopic techniques in chemical characterization.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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Spectroscopic Properties

trans-4-azidocyclohexanecarboxylic acid
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Caption: Logical relationship between a chemical compound and its spectroscopic data.

To cite this document: BenchChem. [spectroscopic data for trans-4-
azidocyclohexanecarboxylic acid (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3043419#spectroscopic-data-for-trans-
4-azidocyclohexanecarboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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